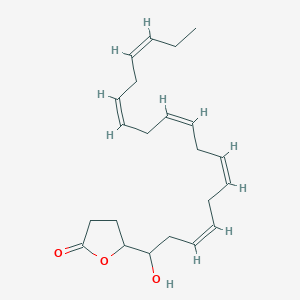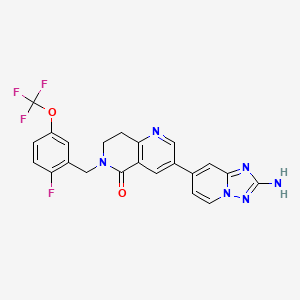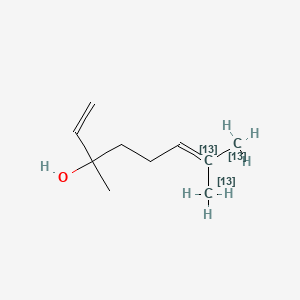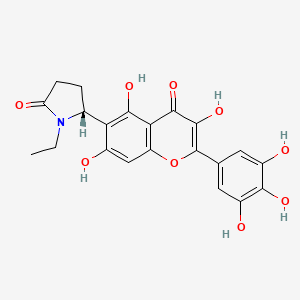
Mal-PEG8-Val-Cit-PAB-MMAF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mal-PEG8-Val-Cit-PAB-MMAF is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a maleimide (Mal) group, an 8-unit polyethylene glycol (PEG8) spacer, a valine-citrulline (Val-Cit) dipeptide, a para-aminobenzyloxycarbonyl (PAB) linker, and monomethyl auristatin F (MMAF), a potent tubulin inhibitor. The compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG8-Val-Cit-PAB-MMAF involves several steps:
Synthesis of the PEG8 Spacer: The PEG8 spacer is synthesized by polymerizing ethylene glycol units.
Attachment of the Maleimide Group: The maleimide group is attached to one end of the PEG8 spacer through a reaction with maleic anhydride.
Synthesis of the Val-Cit Dipeptide: The valine-citrulline dipeptide is synthesized using standard peptide synthesis techniques.
Attachment of the PAB Linker: The PAB linker is attached to the Val-Cit dipeptide through a carbamate bond.
Conjugation with MMAF: The final step involves conjugating the PAB-Val-Cit-PEG8-Mal intermediate with MMAF through a thiol-maleimide reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used for the synthesis of each intermediate.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Quality Control: The purity and identity of the compound are confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)
化学反应分析
Types of Reactions
Mal-PEG8-Val-Cit-PAB-MMAF undergoes several types of chemical reactions:
Cleavage Reactions: The Val-Cit dipeptide is cleaved by proteases, releasing MMAF.
Hydrolysis: The carbamate bond in the PAB linker can be hydrolyzed under acidic conditions.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on antibodies to form stable thioether bonds
Common Reagents and Conditions
Proteases: Enzymes that cleave the Val-Cit dipeptide.
Acidic Conditions: Hydrolysis of the carbamate bond.
Thiol-Containing Compounds: For the thiol-maleimide reaction
Major Products
MMAF: Released upon cleavage of the Val-Cit dipeptide.
Thioether Conjugates: Formed from the reaction with thiol groups
科学研究应用
Mal-PEG8-Val-Cit-PAB-MMAF is primarily used in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its applications include:
Chemistry: Used as a linker in the synthesis of ADCs.
Biology: Studied for its ability to selectively deliver cytotoxic agents to cancer cells.
Medicine: Investigated in preclinical and clinical trials for the treatment of various cancers.
Industry: Used in the production of ADCs for pharmaceutical companies .
作用机制
Mal-PEG8-Val-Cit-PAB-MMAF exerts its effects through the following mechanism:
Binding to Antibodies: The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds.
Targeting Cancer Cells: The antibody directs the conjugate to cancer cells.
Internalization and Cleavage: The conjugate is internalized by cancer cells, where proteases cleave the Val-Cit dipeptide, releasing MMAF.
Inhibition of Tubulin: MMAF inhibits tubulin polymerization, disrupting the mitotic spindle and inducing apoptosis in cancer cells
相似化合物的比较
Mal-PEG8-Val-Cit-PAB-MMAF is similar to other drug-linker conjugates used in ADCs, such as:
Mal-PEG8-Val-Cit-PAB-MMAE: Contains monomethyl auristatin E (MMAE) instead of MMAF. .
Mal-PEG8-Val-Cit-PAB-PNP: Uses a different payload (PNP) and is used for different therapeutic applications.
This compound is unique due to its specific combination of a cleavable linker and a potent tubulin inhibitor, making it highly effective in targeting and killing cancer cells .
属性
分子式 |
C81H129N11O24 |
|---|---|
分子量 |
1640.9 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C81H129N11O24/c1-14-56(8)72(64(106-12)51-68(96)91-32-19-23-63(91)73(107-13)57(9)74(97)86-62(79(102)103)50-58-20-16-15-17-21-58)89(10)78(101)70(54(4)5)88-77(100)71(55(6)7)90(11)81(105)116-52-59-24-26-60(27-25-59)84-75(98)61(22-18-31-83-80(82)104)85-76(99)69(53(2)3)87-65(93)30-34-108-36-38-110-40-42-112-44-46-114-48-49-115-47-45-113-43-41-111-39-37-109-35-33-92-66(94)28-29-67(92)95/h15-17,20-21,24-29,53-57,61-64,69-73H,14,18-19,22-23,30-52H2,1-13H3,(H,84,98)(H,85,99)(H,86,97)(H,87,93)(H,88,100)(H,102,103)(H3,82,83,104)/t56-,57+,61-,62-,63-,64+,69-,70-,71-,72-,73+/m0/s1 |
InChI 键 |
CAJDSTOEJLTDKH-OESLGJJGSA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)



![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)



![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)



![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)

